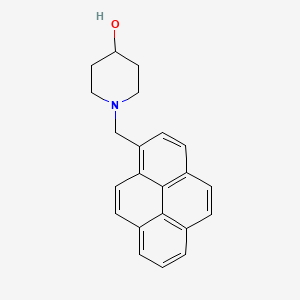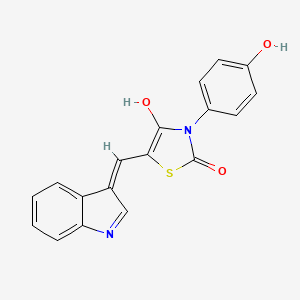![molecular formula C17H20N4O3 B6024683 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B6024683.png)
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Wirkmechanismus
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor binds to the catalytic subunit of this compound, leading to the inhibition of its phosphatase activity. This results in the activation of various oncogenic signaling pathways, including PI3K/AKT/mTOR and MAPK/ERK, which promote cell proliferation, survival, and angiogenesis. This compound inhibitor has also been shown to induce DNA damage and apoptosis in cancer cells, further highlighting its potential as a cancer therapeutic agent.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects, including the inhibition of this compound activity, the activation of oncogenic signaling pathways, and the induction of DNA damage and apoptosis in cancer cells. This compound inhibitor has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor has several advantages for lab experiments, including its high purity and yield, well-established synthesis methods, and extensive preclinical studies. However, this compound inhibitor also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated before its clinical application.
Zukünftige Richtungen
For 1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor research include the development of more potent and selective inhibitors, the identification of biomarkers for patient selection, and the exploration of its potential for other diseases.
Synthesemethoden
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor can be synthesized using various methods, including the reaction of 2,4-dioxo-1,3-dimethylpyrimidine with 1-benzylpiperazine and subsequent carbonylation using phosgene. Another method involves the reaction of 2,4-dioxo-1,3-dimethylpyrimidine with 4-phenylpiperazine and subsequent carbonylation using phosgene. Both methods yield this compound inhibitor with high purity and yield.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-6-[(4-phenylpiperazin-1-yl)carbonyl]pyrimidine-2,4(1H,3H)-dione inhibitor has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. This compound is a tumor suppressor protein that plays a crucial role in regulating cell growth, differentiation, and apoptosis. This compound inhibitor has been shown to inhibit the activity of this compound, leading to the activation of oncogenic signaling pathways and the promotion of tumor growth. Therefore, this compound inhibitor has been considered a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-18-14(12-15(22)19(2)17(18)24)16(23)21-10-8-20(9-11-21)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBEXPIXMKKGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B6024604.png)
![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(tetrahydro-2H-pyran-4-ylmethyl)amino]nicotinamide](/img/structure/B6024616.png)
![5-[1-(4-methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6024629.png)
![4-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B6024637.png)
![N-(3,4-dimethoxybenzyl)-3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanamide](/img/structure/B6024652.png)

![2-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)imidazo[1,2-a]pyridine](/img/structure/B6024654.png)
![2-[2-(benzylthio)-1H-benzimidazol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6024661.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methylpropanamide](/img/structure/B6024670.png)


![1-[cyclohexyl(methyl)amino]-3-(2-{[isopropyl(2-methoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6024690.png)
![2-{1-(2-fluoro-4-methoxybenzyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B6024693.png)
![2-(hydroxyimino)-N-[3-(4-morpholinyl)propyl]-2-(2-pyridinyl)acetamide](/img/structure/B6024699.png)